3-[(4-Butoxy-3-nitrophenyl)methylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine
Overview
Description
3-[(4-Butoxy-3-nitrophenyl)methylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Butoxy-3-nitrophenyl)methylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Alkylation: The attachment of a butoxy group to the aromatic ring.
Thioether Formation:
Triazole Ring Formation: The cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Butoxy-3-nitrophenyl)methylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
3-[(4-Butoxy-3-nitrophenyl)methylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is known for its biological activity.
Mechanism of Action
The mechanism of action of 3-[(4-Butoxy-3-nitrophenyl)methylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro and sulfanyl groups can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
4-Nitrophenylmethylsulfanyl derivatives: Compounds with similar functional groups but different substituents.
Butoxy-substituted aromatic compounds: Compounds with similar alkyl groups attached to the aromatic ring.
Uniqueness
3-[(4-Butoxy-3-nitrophenyl)methylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy, nitro, and sulfanyl groups, along with the triazole ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-ethyl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-3-5-8-23-13-7-6-11(9-12(13)20(21)22)10-24-15-18-17-14(4-2)19(15)16/h6-7,9H,3-5,8,10,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYMHESETJLTPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CSC2=NN=C(N2N)CC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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